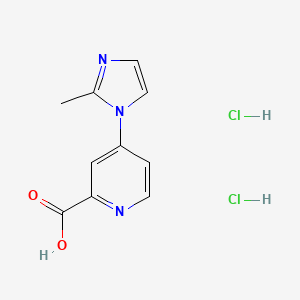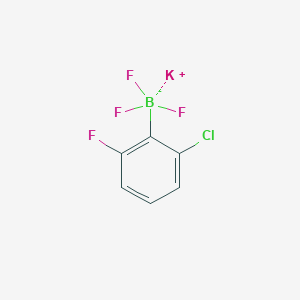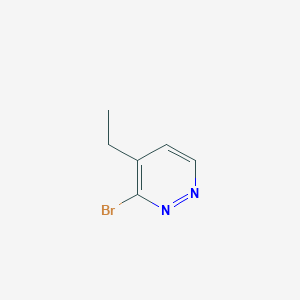
3-BroMo-4-ethylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BroMo-4-ethylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The presence of bromine and ethyl groups on the pyridazine ring makes this compound a compound of interest in various chemical and biological research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-BroMo-4-ethylpyridazine typically involves the bromination of 4-ethylpyridazine. One common method includes the reaction of 4-ethylpyridazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 3-position of the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-BroMo-4-ethylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkyl derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted pyridazines with various functional groups.
- Oxidized or reduced derivatives of the ethyl group.
- Biaryl compounds from coupling reactions.
Applications De Recherche Scientifique
3-BroMo-4-ethylpyridazine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-BroMo-4-ethylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethyl group contribute to the compound’s binding affinity and specificity. For example, in enzyme inhibition, the compound may bind to the active site, blocking substrate access and inhibiting enzyme activity . The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
3-Bromo-4-methylpyridazine: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylpyridazine: Lacks the bromine atom, affecting its reactivity and applications.
3,6-Dibromo-4-ethylpyridazine: Contains an additional bromine atom, leading to different chemical properties and reactivity.
Uniqueness: 3-BroMo-4-ethylpyridazine is unique due to the specific combination of bromine and ethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse research fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C6H7BrN2 |
|---|---|
Poids moléculaire |
187.04 g/mol |
Nom IUPAC |
3-bromo-4-ethylpyridazine |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3 |
Clé InChI |
QGJAGIYXEVNYQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=NC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


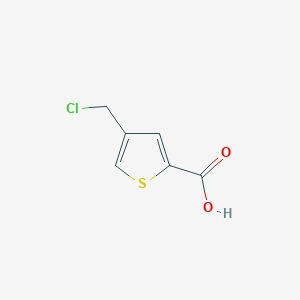
![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)

![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)
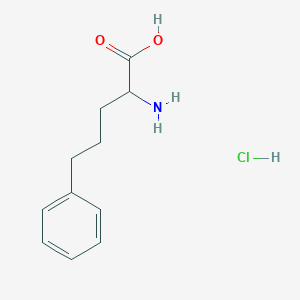
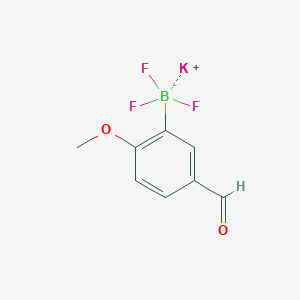

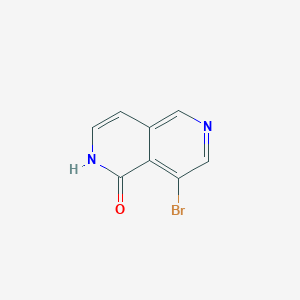
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid](/img/structure/B15298465.png)
